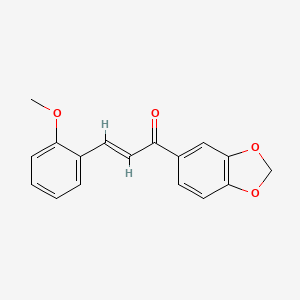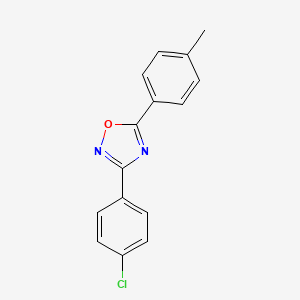![molecular formula C28H18N2O4 B5810949 2,7-bis(2-methylphenyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B5810949.png)
2,7-bis(2-methylphenyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-bis(2-methylphenyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone, also known as BPT-1, is a novel synthetic compound with potential applications in scientific research. This compound belongs to the family of phenanthroline derivatives, which have been extensively studied for their biological and pharmacological activities. BPT-1 has been shown to exhibit promising properties as a DNA-binding agent, making it a valuable tool for studying DNA-protein interactions and other related processes.
作用機序
The mechanism of action of 2,7-bis(2-methylphenyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone involves its ability to bind to DNA and form stable complexes with the nucleic acid. This interaction can affect the structure and function of DNA, leading to changes in gene expression and other cellular processes. This compound has been shown to preferentially bind to certain regions of DNA, such as the minor groove, which can affect its selectivity and specificity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, depending on the specific system and conditions being studied. Some of the reported effects of this compound include inhibition of DNA replication and transcription, induction of DNA damage and apoptosis, and modulation of gene expression. These effects can be both beneficial and detrimental, depending on the context and intended application of this compound.
実験室実験の利点と制限
One of the main advantages of 2,7-bis(2-methylphenyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone is its ability to selectively bind to DNA and form stable complexes, making it a valuable tool for studying DNA-protein interactions and related processes. This compound also exhibits high binding affinity and specificity, which can improve the accuracy and reliability of experimental results. However, there are also some limitations to using this compound in lab experiments, such as its potential toxicity and the need for careful handling and storage.
将来の方向性
There are several potential future directions for research involving 2,7-bis(2-methylphenyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone. One area of interest is the development of new drugs and therapies based on the structure and properties of this compound. Another direction is the investigation of the mechanisms of action of this compound and related compounds, which could lead to new insights into DNA-protein interactions and other cellular processes. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in various experimental systems and potential clinical applications.
合成法
The synthesis of 2,7-bis(2-methylphenyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone involves a multi-step process that requires several reagents and solvents. The first step involves the reaction of 2-methylphenylamine with 2,6-diformyl-4-methylphenol to produce 2,7-bis(2-methylphenyl)benzene-1,6-diol. This intermediate is then reacted with 1,10-phenanthroline-5,6-dione in the presence of a catalyst to yield this compound. The synthesis of this compound is a complex process that requires careful attention to detail and skilled laboratory techniques.
科学的研究の応用
2,7-bis(2-methylphenyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone has potential applications in a wide range of scientific research fields, including biochemistry, molecular biology, and pharmacology. One of the primary uses of this compound is as a DNA-binding agent, which allows researchers to study DNA-protein interactions and other related processes. This compound can also be used to investigate the mechanisms of action of other compounds that interact with DNA, as well as to develop new drugs and therapies for various diseases.
特性
IUPAC Name |
6,13-bis(2-methylphenyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18N2O4/c1-15-7-3-5-9-21(15)29-25(31)17-11-13-19-24-20(14-12-18(23(17)24)26(29)32)28(34)30(27(19)33)22-10-6-4-8-16(22)2/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDYLLZBDYDHLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C(=O)N(C5=O)C6=CC=CC=C6C)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(methoxy-NNO-azoxy)acetyl]-3-{[3-(trifluoromethyl)phenyl]sulfonyl}hexahydropyrimidine](/img/structure/B5810868.png)

![4-[2-(3-bromo-4-methoxyphenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5810883.png)
![4-ethyl-5-methyl-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5810891.png)
![1-[(4-bromophenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B5810895.png)
![2-[4-(5-chloro-2-nitrobenzyl)-1-piperazinyl]ethanol](/img/structure/B5810906.png)
![N-(3-methoxyphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5810914.png)

![N'-[3-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-4-methoxybenzylidene]-4-nitrobenzohydrazide](/img/structure/B5810931.png)
![2-(2-thienyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5810936.png)



